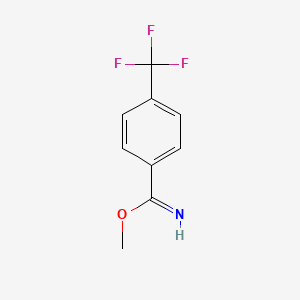

Methyl 4-(trifluoromethyl)benzene-1-carboximidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(trifluoromethyl)benzene-1-carboximidate” is a chemical compound with the CAS number 137714-33-1 . It has a molecular weight of 203.16 and a molecular formula of C9H8F3NO .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethyl)benzene-1-carboximidate” is represented by the formula C9H8F3NO . This indicates that it contains nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzene-1-carboximidate” is a liquid at room temperature . Its boiling point and other physical properties are not specified in the sources I found .Scientific Research Applications

1. Reactions with Nitrogen-Containing Nucleophiles

Methyl 4-aminofurazan-3-carboximidate, a compound related to Methyl 4-(trifluoromethyl)benzene-1-carboximidate, reacts with aromatic amines and hydrazines to produce amidines and amidrazones. These reactions lead to various derivatives with potential applications in organic chemistry (Sergievskii et al., 2001).

2. Ionic Liquid Applications in Separation Processes

The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, which contains trifluoromethyl groups, has been shown to effectively separate aromatic hydrocarbons from alkanes. This indicates the potential use of similar ionic liquids in industrial separation processes (Arce et al., 2007).

3. Chemical Reactions Involving Methyl Trifluoropyruvate

Methyl trifluoropyruvate benzene- and methanesulfonylimines, which are closely related to the compound , engage in reactions with terminal alkynes. These reactions involve the formation of a six-centered bipolar ion followed by a cascade rearrangement, highlighting complex reaction mechanisms in organic chemistry (Kul'yanova et al., 2001).

Safety and Hazards

“Methyl 4-(trifluoromethyl)benzene-1-carboximidate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 4-(trifluoromethyl)benzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQSYMIOZLXDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethyl)benzene-1-carboximidate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2427251.png)

![N-Cyclobutyloxy-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2427254.png)

![6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2427255.png)

![N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2427258.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)

![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)

![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)

![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)